3-Hydroxyglutaric acid

Description

This compound is a key metabolite in glutaryl co-enzyme A dehydrogenase deficiency, and is considered to be a potential neurotoxin. The urine level of this compound is elevated in Glutaric Aciduria Type I (glutaryl-CoA dehydrogenase deficiency) patients. (A3440).

Structure

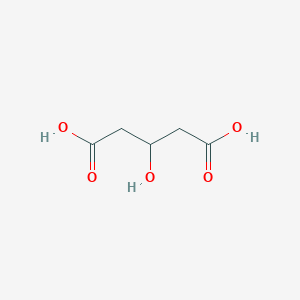

2D Structure

Properties

IUPAC Name |

3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHYXNSQOIDNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213239 | |

| Record name | 3-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-18-6 | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxyglutaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyglutaric Acid: Chemical Properties, Structure, and Metabolic Significance

Introduction

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical biomarker for the inborn error of metabolism known as Glutaric Aciduria Type I (GA1).[1][2] It is an intermediate in the catabolism of the essential amino acids lysine, hydroxylysine, and tryptophan.[2][3][4] In individuals with GA1, a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of 3-HGA and other metabolites, which can result in severe neurological damage.[3][4] This guide provides a detailed overview of the chemical properties, structure, and metabolic pathways associated with this compound, along with methodologies for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is an alpha,omega-dicarboxylic acid where a hydroxyl group substitutes the hydrogen on the third carbon of glutaric acid.[1] Contrary to some reports that may confuse it with its isomer, 2-hydroxyglutaric acid, this compound is an achiral molecule as it does not contain a stereocenter.[5]

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. While experimental data for some properties are limited, reliable predicted values from computational models are included.

| Property | Value | Source |

| IUPAC Name | 3-hydroxypentanedioic acid | [1][6] |

| Synonyms | β-Hydroxyglutaric acid, 3-HG | [2][7] |

| Molecular Formula | C₅H₈O₅ | [1][3][6] |

| Molecular Weight | 148.11 g/mol | [1][3] |

| Physical State | White to off-white solid | [1][3] |

| Water Solubility | 172 g/L (Predicted) | [6][8] |

| pKa (Strongest Acidic) | ~3.52 (Predicted) | [8][9] |

| Boiling Point | 188.7 °C (Predicted) | [10] |

| SMILES | OC(CC(O)=O)CC(O)=O | [6][8] |

| InChI | InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | [1][6] |

Chemical Structure

The structure of this compound consists of a five-carbon pentanedioic acid backbone with a hydroxyl (-OH) group at the C-3 position.

Metabolic Significance and Pathway

This compound is a key metabolite in the degradation pathway of lysine, hydroxylysine, and tryptophan.[2][4] The final steps of these pathways converge to produce glutaryl-CoA. In healthy individuals, glutaryl-CoA is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH).[4]

In Glutaric Aciduria Type I (GA1), a deficiency in GCDH causes the accumulation of glutaryl-CoA in the mitochondria.[4] This excess glutaryl-CoA is then metabolized through an alternative pathway, leading to the formation of this compound. This process involves the conversion of glutaryl-CoA to glutaconyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD), followed by the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA by 3-methylglutaconyl-CoA hydratase.[1][2][9] Finally, 3-hydroxyglutaryl-CoA is hydrolyzed to this compound, which then accumulates in tissues and body fluids.[9] Its elevated concentration is neurotoxic and is the primary diagnostic marker for GA1.[3]

Experimental Protocols

The quantification of this compound in biological fluids is the cornerstone for diagnosing and monitoring GA1. The primary methods employed are mass spectrometry-based, which offer high sensitivity and specificity.

Protocol 1: Quantification of 3-HGA in Urine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the accurate quantification of 3-HGA. The following protocol is a summary of established methodologies.[11][12]

1. Sample Preparation and Derivatization:

-

Aliquots of urine or plasma are mixed with an internal standard, typically a deuterated form of 3-HGA (3-HGA-d5).[11]

-

Proteins are precipitated using a solvent like acetonitrile and removed by centrifugation.[11]

-

The supernatant is dried under a stream of nitrogen.[11]

-

The dried residue undergoes derivatization to improve its chromatographic and ionization properties. A common method is butylesterification, where the sample is heated with 3 M HCl in 1-butanol.[11]

-

Alternatively, derivatization can be performed with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which is particularly useful for dried urine spots as it requires minimal sample cleanup.[6][12]

2. LC-MS/MS Analysis:

-

The derivatized sample is reconstituted in a suitable solvent (e.g., 50% methanol/water) and injected into the LC-MS/MS system.[11]

-

Chromatographic separation is typically achieved using a C8 or C18 reversed-phase column.[10][11] A gradient elution with mobile phases such as water with formic acid and methanol is used to separate 3-HGA from its isomer 2-hydroxyglutaric acid and other interfering compounds.[11]

-

Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both 3-HGA and its internal standard.[11]

3. Data Quantification:

-

The concentration of 3-HGA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HGA.[11]

Protocol 2: Analysis of 3-HGA by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for analyzing organic acids in urine, though it can present challenges in separating 3-HGA from its isomer, 2-HGA.[8]

1. Sample Preparation:

-

Urine samples are first subjected to a liquid-liquid extraction to isolate the organic acids.[8]

-

An internal standard is added prior to extraction.

-

The extracted sample is completely dried.

-

The residue is derivatized to make the organic acids volatile for gas chromatography. This is typically a two-step process involving oximation followed by trimethylsilyl (TMS) derivatization.[8]

2. GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS.

-

The GC oven temperature is programmed to ramp up, allowing for the separation of different compounds based on their boiling points and interactions with the column's stationary phase.

-

A key challenge is the co-elution of 2-HGA and 3-HGA.[8] Method modifications, such as using an isothermal hold during the temperature gradient, can improve chromatographic resolution.

-

The mass spectrometer identifies and quantifies the TMS-derivatized 3-HGA based on its characteristic mass spectrum. Using GC-MS/MS with specific ion transitions can further enhance specificity.[8]

The following diagram illustrates a generalized workflow for the analysis of 3-HGA in a clinical laboratory setting.

Conclusion

This compound is a metabolite of profound clinical importance. A thorough understanding of its chemical properties, structure, and the metabolic pathway that leads to its formation is essential for the diagnosis of Glutaric Aciduria Type I and for the development of potential therapeutic interventions. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its reliable quantification, aiding researchers and clinicians in managing this challenging neurometabolic disorder.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. metabolon.com [metabolon.com]

- 4. This compound - biocrates [biocrates.com]

- 5. familiasga.com [familiasga.com]

- 6. research.regionh.dk [research.regionh.dk]

- 7. researchgate.net [researchgate.net]

- 8. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000428) [hmdb.ca]

- 10. Quantitation of plasma and urine this compound, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diagnosis of glutaric aciduria type 1 by measuring this compound in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple method modification to increase separation of 2- and this compound by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective synthesis of 3-Hydroxyglutaric acid for research

An In-Depth Technical Guide to the Enantioselective Synthesis of 3-Hydroxyglutaric Acid

Introduction

This compound (3-HGA), a dicarboxylic acid and a key intermediate in the metabolism of amino acids like lysine and tryptophan, has garnered significant attention in the scientific community.[1] It is primarily recognized as a crucial biomarker for glutaric aciduria type I (GA1), a rare inherited metabolic disorder resulting from a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3] The accumulation of 3-HGA, particularly in the brain, is associated with neurotoxic effects.[1][4] Beyond its diagnostic importance, the chiral enantiomers of 3-HGA and its derivatives serve as valuable building blocks (synthons) in the asymmetric synthesis of complex, biologically active molecules, including statins, which are prominent cholesterol-lowering drugs.[5][6]

The synthesis of enantiomerically pure 3-HGA is critical for advancing research into GA1 pathophysiology and for leveraging its potential in drug development. Accessing single enantiomers allows for the precise study of their distinct biological activities and facilitates the stereocontrolled construction of pharmaceutical agents.[7] This guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this compound, focusing on enzymatic methods, asymmetric hydrogenation, and chiral pool approaches. It includes detailed experimental protocols, comparative data, and workflow visualizations to support researchers and drug development professionals.

Core Synthetic Strategies

The enantioselective synthesis of 3-HGA predominantly relies on three powerful strategies: the desymmetrization of prochiral substrates using enzymes, the asymmetric hydrogenation of unsaturated precursors, and the utilization of naturally occurring chiral molecules in chiral pool synthesis.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic methods are highly effective for producing chiral compounds due to the inherent stereoselectivity of enzymes.[8] The most common approach for 3-HGA is the enantioselective hydrolysis of prochiral C3-substituted glutarate diesters, such as dimethyl or diethyl 3-hydroxyglutarate.[6][9] Enzymes like esterases and lipases selectively hydrolyze one of the two ester groups, leading to a chiral monoester product with high enantiomeric excess (ee).

-

Pig Liver Esterase (PLE): A widely used enzyme for the asymmetric hydrolysis of various symmetrical diesters, affording chiral monoesters in high yields.[10]

-

Lipases: Enzymes such as those from Candida antarctica (e.g., Novozym 435) are effective for the enantioselective hydrolysis of diesters.[11]

-

α-Chymotrypsin: This enzyme has been shown to produce the (R)-form of 3-HGA monoesters, which is often the desired enantiomer for specific applications, although sometimes with lower enantioselectivity compared to other enzymes.[12][13]

The choice of enzyme is critical as it determines which enantiomer is produced. For instance, while many esterases and lipases yield the (S)-enantiomer of the this compound monoester, α-chymotrypsin can favor the formation of the (R)-enantiomer.[12]

References

- 1. This compound - biocrates [biocrates.com]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000428) [hmdb.ca]

- 4. ebi.ac.uk [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters [scirp.org]

- 12. WO2014140006A1 - Process for enantioselective synthesis of 3-hydroxy-glutaric acid monoesters and use thereof - Google Patents [patents.google.com]

- 13. CN104561142A - Biosynthesis method of (R)-3-hydroxy glutaric acid monoester - Google Patents [patents.google.com]

3-Hydroxyglutaric Acid: A Key Metabolite in Amino Acid Catabolism and a Biomarker for Glutaric Aciduria Type I

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical intermediate in the catabolism of the essential amino acids lysine and tryptophan.[1][2] While present in trace amounts in healthy individuals, its accumulation is a biochemical hallmark of Glutaric Aciduria Type I (GA1), a rare and severe inherited metabolic disorder.[1][2] This technical guide provides a comprehensive overview of the metabolic pathways involving 3-HGA, its clinical significance, quantitative data on its physiological and pathological concentrations, and detailed experimental protocols for its analysis and the assessment of related enzyme activities. The information presented herein is intended to support research and development efforts aimed at understanding and treating GA1 and other related metabolic disorders.

Introduction

This compound is a five-carbon dicarboxylic acid that plays a pivotal role in specific amino acid degradation pathways.[3] Under normal physiological conditions, the catabolism of lysine, hydroxylysine, and tryptophan converges to produce glutaryl-CoA, which is then oxidatively decarboxylated to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[2][4] However, a deficiency in GCDH, the underlying cause of Glutaric Aciduria Type I, leads to the accumulation of glutaryl-CoA.[2] This accumulation drives an alternative metabolic pathway, resulting in the formation and subsequent elevation of 3-HGA in various body fluids, including urine, plasma, and cerebrospinal fluid (CSF).[3] The buildup of 3-HGA is neurotoxic and is implicated in the pathophysiology of the acute encephalopathic crises and striatal degeneration characteristic of GA1.[3]

It is important to distinguish this compound from metabolites of leucine catabolism. Disorders in leucine metabolism, such as 3-hydroxy-3-methylglutaric aciduria, are characterized by the accumulation of compounds like 3-hydroxy-3-methylglutaric acid and 3-hydroxyisovaleric acid, not 3-HGA.[5][6][7]

Metabolic Pathways

The formation of 3-HGA is intrinsically linked to the catabolic pathways of lysine and tryptophan and the enzymatic block in GA1.

Lysine and Tryptophan Catabolism

The degradation of lysine and tryptophan from dietary proteins occurs through a series of enzymatic reactions primarily within the mitochondria. Both pathways ultimately yield glutaryl-CoA.

The Role of Glutaryl-CoA Dehydrogenase (GCDH)

In healthy individuals, GCDH, a flavin-containing enzyme, catalyzes the conversion of glutaryl-CoA to crotonyl-CoA.[4][8] This reaction is a critical step in the final common pathway for the degradation of these amino acids.

Pathological Formation of this compound in Glutaric Aciduria Type I

In GA1, the deficiency of GCDH leads to an accumulation of glutaryl-CoA in the mitochondrial matrix.[2] This excess glutaryl-CoA is then available as a substrate for other mitochondrial enzymes, leading to the formation of 3-HGA through a two-step process:

-

Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the dehydrogenation of glutaryl-CoA to glutaconyl-CoA.[9]

-

Hydration: 3-methylglutaconyl-CoA hydratase (3-MGH) then hydrates glutaconyl-CoA to form 3-hydroxyglutaryl-CoA.[1]

-

Hydrolysis: 3-hydroxyglutaryl-CoA is subsequently hydrolyzed to 3-HGA.[1]

This alternative pathway is depicted in the following diagram:

Quantitative Data

The quantification of 3-HGA is crucial for the diagnosis and monitoring of GA1. The following tables summarize the concentrations of 3-HGA in various biological fluids and the kinetic properties of the enzymes involved in its metabolism.

Table 1: Concentrations of this compound in Biological Fluids

| Analyte | Biological Fluid | Condition | Concentration Range | Reference |

| This compound | Urine | Normal | 0.88 - 8.0 mmol/mol creatinine | [10][11] |

| GA1 (High Excretors) | > 100 mmol/mol creatinine | [12] | ||

| GA1 (Low Excretors) | < 100 mmol/mol creatinine (often still elevated above normal) | [12][13][14] | ||

| Plasma | Normal | ≤25.2 ng/mL (approximately 0.17 µmol/L) | [15] | |

| GA1 | 100-fold increase compared to controls | [2][3] | ||

| Cerebrospinal Fluid (CSF) | Normal | 0.022 - 0.067 µmol/L | [11] | |

| GA1 | 100-fold increase compared to controls | [2][3] |

Table 2: Enzyme Kinetic Data

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Glutaryl-CoA Dehydrogenase (GCDH) | Glutaryl-CoA | 5.9 | - | - | [16][17] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Glutaryl-CoA | 660 | 0.12 | 180 | [9] |

| Octanoyl-CoA (natural substrate) | 1.8 | 2.4 | 1,360,000 | [9] | |

| 3-Methylglutaconyl-CoA Hydratase (3-MGH) | 3-Methylglutaconyl-CoA | 6.9 | - | - | [18] |

Experimental Protocols

Accurate and reliable methods for the quantification of 3-HGA and the measurement of GCDH activity are essential for clinical diagnosis and research.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the quantification of 3-HGA in urine and plasma.

A. Sample Preparation (Urine/Plasma)

-

To 100 µL of plasma or urine, add an internal standard (e.g., deuterated 3-HGA).

-

Precipitate proteins by adding 400 µL of acetonitrile.

-

Vortex and centrifuge at high speed to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatize the dried residue by adding 100 µL of 3 M HCl in 1-butanol and heating at 65°C for 20 minutes.

-

Evaporate the butanolic HCl to dryness.

-

Reconstitute the sample in 100 µL of 50% methanol in water for LC-MS/MS analysis.[15]

B. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C8 or C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate 3-HGA from its isomers (e.g., 2-hydroxyglutaric acid).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-HGA and its internal standard.

-

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay in Fibroblasts

This radiometric assay measures the activity of GCDH in cultured fibroblasts.

A. Cell Culture and Lysate Preparation

-

Culture human skin fibroblasts in appropriate media until confluent.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline.

-

Resuspend the cell pellet in a suitable buffer and lyse by sonication.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the cellular enzymes.

B. Radiometric Assay

-

Prepare a reaction mixture containing buffer, an artificial electron acceptor (e.g., phenazine methosulfate), and the fibroblast lysate.

-

Initiate the reaction by adding the radiolabeled substrate, [2,3,4-³H]glutaryl-CoA.[16][17][19]

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding acid.

-

Separate the released ³H₂O from the unreacted [³H]glutaryl-CoA using an ion-exchange column.

-

Quantify the radioactivity in the eluate containing ³H₂O using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of tritium released per unit time per milligram of protein.

Conclusion

This compound is a metabolite of significant interest in the study of amino acid catabolism and inborn errors of metabolism. Its role as a sensitive and specific biomarker for Glutaric Aciduria Type I makes its accurate quantification essential for early diagnosis and therapeutic monitoring. The detailed metabolic pathways, quantitative data, and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to advance our understanding and treatment of this debilitating disorder. Further research into the neurotoxic mechanisms of 3-HGA and the development of novel therapeutic strategies to mitigate its effects are critical areas for future investigation.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound - biocrates [biocrates.com]

- 3. metabolon.com [metabolon.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 6. revvity.com [revvity.com]

- 7. 3-hydroxy-3-methylglutaric aciduria | About the Disease | GARD [rarediseases.info.nih.gov]

- 8. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitivity and specificity of free and total glutaric acid and this compound measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of this compound in urine, plasma, cerebrospinal fluid and amniotic fluid by stable-isotope dilution negative chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Low-Excretor Biochemical Phenotype of Glutaric Aciduria Type I: Identification of Novel Mutations in the Glutaryl CoA Dehydrogenase Gene and Review of Literature from India - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantitation of plasma and urine this compound, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 17. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Deficiency of 3-methylglutaconyl-coenzyme A hydratase in two siblings with 3-methylglutaconic aciduria. | Semantic Scholar [semanticscholar.org]

- 19. A fibroblast glutaryl-CoA dehydrogenase assay using detritiation of 3H-labelled glutaryl-CoA: application in the genotyping of the glutaryl-CoA dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxyglutaric Acid in Glutaric Aciduria Type I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric aciduria type I (GA-I) is an inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic block disrupts the catabolism of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of several neurotoxic metabolites. Among these, 3-hydroxyglutaric acid (3-HGA) has emerged as a key player in the pathophysiology of GA-I and serves as a crucial biomarker for its diagnosis. This technical guide provides an in-depth exploration of the role of 3-HGA in GA-I, including its biochemical synthesis, quantifiable levels in patients, the methodologies for its detection, and its impact on neuronal signaling pathways.

Biochemical Genesis of this compound in GA-I

In individuals with GA-I, the deficiency in GCDH activity leads to an accumulation of glutaryl-CoA. This excess glutaryl-CoA is shunted into an alternative metabolic pathway, resulting in the formation of 3-HGA. The synthesis of 3-HGA is a multi-step process occurring within the mitochondria:

-

Dehydrogenation of Glutaryl-CoA: Glutaryl-CoA is first converted to glutaconyl-CoA. This reaction is catalyzed by various acyl-CoA dehydrogenases, with medium-chain acyl-CoA dehydrogenase (MCAD) being the primary enzyme involved.[1]

-

Hydration of Glutaconyl-CoA: Glutaconyl-CoA is then hydrated to form 3-hydroxyglutaryl-CoA. This step is facilitated by the enzyme 3-methylglutaconyl-CoA hydratase.

-

Hydrolysis to 3-HGA: Finally, 3-hydroxyglutaryl-CoA is hydrolyzed to release free this compound.

This metabolic detour leads to a significant elevation of 3-HGA in various bodily fluids of GA-I patients, making it a highly reliable diagnostic marker, often more so than glutaric acid itself, particularly in individuals known as "low excretors".[1]

Quantitative Data on this compound Levels

The concentration of 3-HGA is markedly increased in the biological fluids of individuals with GA-I compared to healthy controls. The following tables summarize the reported quantitative data for 3-HGA in urine, plasma, and cerebrospinal fluid (CSF).

Table 1: Urinary this compound Levels

| Population | 3-HGA Concentration (mmol/mol creatinine) | Reference |

| GA-I Patients (Low Excretors) | >11.7 | [2] |

| GA-I Patients (High Excretors) | Significantly elevated above control | [2] |

| Healthy Controls | 0.88 - 4.5 | [3] |

| Healthy Controls | 1.4 - 8.0 | [2] |

Table 2: Plasma/Serum this compound Levels

| Population | 3-HGA Concentration (µmol/L or nmol/mL) | Reference |

| GA-I Patients | 100-fold increase over controls | [4] |

| Healthy Controls | 0.018 - 0.10 µmol/L | [3] |

| Healthy Controls | 0.15 ± 0.08 nmol/mL (serum) | [5] |

| Healthy Controls | ≤25.2 ng/mL | [6] |

Table 3: Cerebrospinal Fluid (CSF) this compound Levels

| Population | 3-HGA Concentration (µmol/L or nmol/mL) | Reference |

| GA-I Patients | 100-fold increase over controls | [4] |

| Healthy Controls | 0.022 - 0.067 µmol/L | [3] |

| Healthy Controls | 0.07 ± 0.03 nmol/mL | [5] |

| Healthy Controls | < 0.2 µmol/L | [2] |

Experimental Protocols for 3-HGA Quantification

Accurate quantification of 3-HGA is critical for the diagnosis and monitoring of GA-I. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of organic acids.

Methodology Overview:

-

Sample Preparation: Biological samples (urine, plasma, or CSF) are first subjected to an extraction procedure to isolate the organic acids. This often involves a double liquid-liquid extraction.[7]

-

Derivatization: 3-HGA is a non-volatile compound and requires derivatization to become amenable to gas chromatography. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters.[7]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

MS Detection: The separated compounds are then introduced into a mass spectrometer. For quantitative analysis, a stable isotope-labeled internal standard of 3-HGA (e.g., d5-3-HGA) is added to the sample prior to preparation to account for any sample loss during the procedure. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to derivatized 3-HGA and its internal standard.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the quantification of 3-HGA.

Methodology Overview:

-

Sample Preparation: A protein precipitation step is typically performed for plasma and CSF samples, often using acetonitrile. Urine samples may be diluted.

-

Derivatization: To enhance chromatographic retention and ionization efficiency, 3-HGA is often derivatized. Common derivatization strategies include:

-

LC Separation: The derivatized sample is injected into a liquid chromatograph. Reversed-phase chromatography, often with a C8 or C18 column, is used to separate 3-HGA from other components in the sample.[6]

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in MRM mode, where a specific precursor ion of the derivatized 3-HGA is selected and fragmented, and a specific product ion is detected. This highly selective process allows for accurate quantification, even in complex biological matrices.

The Neurotoxic Role of this compound

The accumulation of 3-HGA is believed to be a major contributor to the neuropathology observed in GA-I, particularly the characteristic striatal degeneration. The neurotoxic effects of 3-HGA are primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.

3-HGA and NMDA Receptor-Mediated Excitotoxicity

3-HGA acts as a weak agonist at the NMDA receptor, particularly at receptors containing the NR2B subunit.[9] This aberrant activation of NMDA receptors leads to a cascade of detrimental events:

-

Excessive Calcium Influx: The binding of 3-HGA to NMDA receptors leads to the opening of the receptor's ion channel, resulting in an excessive influx of calcium (Ca2+) into the neuron.

-

Activation of Degradative Enzymes: The elevated intracellular Ca2+ levels activate various enzymes, including proteases, phospholipases, and endonucleases, which can damage cellular structures.

-

Mitochondrial Dysfunction: The Ca2+ overload can also be taken up by mitochondria, leading to impaired energy metabolism, the production of reactive oxygen species (ROS), and the initiation of apoptotic pathways.

-

Neuronal Death: The culmination of these events is excitotoxic neuronal death, contributing to the progressive brain damage seen in GA-I.

Some studies suggest that 3-HGA induces an imbalance between the excitatory glutamatergic and inhibitory GABAergic systems, further exacerbating neuronal hyperexcitability and damage.[10]

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Biochemical Pathway of 3-HGA Formation in GA-I

Caption: Formation of 3-HGA in GA-I.

Experimental Workflow for 3-HGA Quantification by LC-MS/MS

Caption: LC-MS/MS workflow for 3-HGA.

Signaling Pathway of 3-HGA-Induced Neurotoxicity

Caption: 3-HGA neurotoxicity pathway.

Conclusion

This compound is a central figure in the pathology of glutaric aciduria type I. Its formation is a direct consequence of the primary enzymatic defect, and its accumulation in body fluids serves as a sensitive and specific biomarker for diagnosis. Furthermore, the neurotoxic properties of 3-HGA, primarily through the activation of NMDA receptors, are a key driver of the neurological damage seen in this devastating disorder. A thorough understanding of the role of 3-HGA is essential for the development of targeted therapeutic strategies aimed at mitigating its detrimental effects and improving the outcomes for individuals with GA-I. This guide provides a foundational understanding for researchers and clinicians working towards this goal.

References

- 1. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitivity and specificity of free and total glutaric acid and this compound measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of this compound in urine, plasma, cerebrospinal fluid and amniotic fluid by stable-isotope dilution negative chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - biocrates [biocrates.com]

- 5. Stable-isotope dilution gas chromatography-mass spectrometric measurement of this compound, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of plasma and urine this compound, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 9. Maturation-dependent neurotoxicity of 3-hydroxyglutaric and glutaric acids in vitro: a new pathophysiologic approach to glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intrastriatal administration of this compound induces convulsions and striatal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 3-Hydroxyglutaric Acid on Mitochondrial Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that accumulates in the inherited metabolic disorder, Glutaric Aciduria Type 1 (GA1). This condition is characterized by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), leading to severe neurological damage. Emerging evidence strongly indicates that the pathophysiology of GA1 is intricately linked to the detrimental effects of 3-HGA on mitochondrial energy metabolism. This technical guide provides an in-depth analysis of the mechanisms by which 3-HGA impairs mitochondrial function, including the inhibition of the electron transport chain, disruption of the Krebs cycle, reduction in ATP synthesis, and induction of oxidative stress. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing mitochondrial dysfunction, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Glutaric Aciduria Type 1 is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism caused by mutations in the GCDH gene.[1] The resulting deficiency of glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid (GA) and this compound (3-HGA) in tissues and physiological fluids.[2] 3-HGA, in particular, is considered a potent neurotoxin, and its accumulation is strongly correlated with the neurological damage observed in GA1 patients, which primarily affects the basal ganglia.[3]

The mitochondrion, as the central hub of cellular energy production, is a primary target of 3-HGA toxicity. The disruption of mitochondrial energy metabolism by 3-HGA is a key factor in the pathogenesis of GA1. This guide will explore the multifaceted effects of 3-HGA on mitochondrial function, providing a foundational understanding for future research and the development of therapeutic interventions.

Quantitative Impact of this compound on Mitochondrial Function

While direct quantitative data for this compound (3-HGA) is limited in the available literature, studies on the structurally similar molecule 3-Hydroxy-3-Methylglutaric Acid (HMG) provide valuable insights into the potential effects of 3-HGA on mitochondrial enzymes. The following tables summarize the inhibitory effects of HMG on key components of mitochondrial energy metabolism. It is important to note that these values are for HMG and should be considered as a proxy for the effects of 3-HGA.

Table 1: Effect of 3-Hydroxy-3-Methylglutaric Acid (HMG) on Krebs Cycle Enzymes in Rat Brain Mitochondria [4][5]

| Enzyme | Brain Region | % Inhibition (relative to control) |

| Citrate Synthase | Striatum | Significant decrease |

| Succinate Dehydrogenase | Cortex | Significant decrease |

| Striatum | Significant decrease | |

| Malate Dehydrogenase | Cortex | No significant change |

| Striatum | No significant change |

Table 2: Effect of 3-Hydroxy-3-Methylglutaric Acid (HMG) on Electron Transport Chain Complexes in Rat Brain Mitochondria [4][5]

| Complex | Brain Region | % Inhibition (relative to control) |

| Complex II | Cortex | No significant change |

| Striatum | No significant change | |

| Complex II-III | Cortex | Significant decrease |

| Striatum | No significant change | |

| Complex IV | Cortex | Significant decrease |

| Striatum | Significant decrease |

Signaling Pathways and Mechanisms of 3-HGA-Induced Mitochondrial Dysfunction

The neurotoxic effects of 3-HGA are believed to be mediated, in part, through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and subsequent mitochondrial dysfunction.[1][6] This cascade of events ultimately contributes to neuronal cell death.

NMDA Receptor-Mediated Excitotoxicity

3-HGA is a weak agonist of NMDA receptors.[1] Its accumulation in the brain leads to excessive stimulation of these receptors, resulting in a significant influx of Ca2+ into the neurons.[7] This calcium overload disrupts intracellular calcium homeostasis and triggers a series of downstream events that converge on the mitochondria.

References

- 1. Evidence that this compound interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. metabolon.com [metabolon.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor activation induces mitochondrial dysfunction, oxidative stress and apoptosis in cultured neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathophysiology of Elevated 3-Hydroxyglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of 3-Hydroxyglutaric acid (3-HGA) are a key biomarker for Glutaric Aciduria Type 1 (GA1), a rare but devastating inherited metabolic disorder. This technical guide provides an in-depth exploration of the pathophysiology of elevated 3-HGA, detailing the underlying biochemical pathways, mechanisms of neurotoxicity, and current experimental approaches used to investigate this condition. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, this document aims to serve as a comprehensive resource for researchers and professionals working towards a better understanding of GA1 and the development of novel therapeutic strategies.

Introduction

This compound is a dicarboxylic acid that serves as an intermediate in the catabolism of the essential amino acids lysine and tryptophan.[1] Under normal physiological conditions, 3-HGA is present at very low levels in biological fluids. However, in the context of certain genetic disorders, most notably Glutaric Aciduria Type 1 (GA1), its concentration can increase dramatically, leading to severe neurological damage.[1][2] GA1 is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4] This enzymatic block disrupts the normal breakdown of lysine and tryptophan, resulting in the accumulation of glutaryl-CoA and its metabolites, including glutaric acid (GA) and 3-HGA.[2][5] This guide delves into the intricate molecular mechanisms that lead to the production of 3-HGA and its subsequent pathological effects on the central nervous system.

Biochemical Pathways of this compound Formation

The accumulation of 3-HGA in GA1 is a direct consequence of the deficient activity of glutaryl-CoA dehydrogenase (GCDH).[5] In a healthy individual, GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[5] However, when GCDH is dysfunctional, glutaryl-CoA accumulates in the mitochondria. This excess glutaryl-CoA is then diverted into an alternative metabolic pathway, leading to the formation of 3-HGA.

The proposed pathway for 3-HGA formation involves two key mitochondrial enzymes:

-

Medium-chain acyl-CoA dehydrogenase (MCAD): This enzyme, primarily involved in fatty acid β-oxidation, can also act on the accumulated glutaryl-CoA, converting it to glutaconyl-CoA.[6][7]

-

3-methylglutaconyl-CoA hydratase: This enzyme then hydrates glutaconyl-CoA to form 3-hydroxyglutaryl-CoA, which is subsequently hydrolyzed to this compound.[6][7]

This metabolic detour is the primary source of the pathologically elevated levels of 3-HGA observed in GA1 patients.

Figure 1: Metabolic pathway of this compound formation in Glutaric Aciduria Type 1.

Quantitative Data on this compound Levels

The concentration of 3-HGA in various biological fluids is a critical diagnostic marker for GA1. The tables below summarize the typical quantitative data for 3-HGA levels in healthy individuals and patients with GA1.

Table 1: this compound Concentrations in Urine

| Population | Concentration (mmol/mol creatinine) | Reference |

| Healthy Controls | 1.4 - 8.0 | [8] |

| GA1 Patients | Significantly elevated (often >100) | [9] |

Table 2: this compound Concentrations in Plasma/Serum

| Population | Concentration (μmol/L) | Reference |

| Healthy Controls | 0.2 - 1.36 | [8] |

| GA1 Patients | Significantly elevated | [10] |

Table 3: this compound Concentrations in Cerebrospinal Fluid (CSF)

| Population | Concentration (μmol/L) | Reference |

| Healthy Controls | < 0.2 | [8] |

| GA1 Patients | Significantly elevated | [10] |

Pathophysiological Mechanisms of 3-HGA Neurotoxicity

The accumulation of 3-HGA in the brain is believed to be the primary driver of the severe neurological damage observed in GA1 patients, which often manifests as acute encephalopathic crises and the selective destruction of striatal neurons.[8] Several mechanisms have been proposed to explain the neurotoxic effects of 3-HGA.

Excitotoxicity via NMDA Receptor Activation

One of the leading hypotheses for 3-HGA-induced neurotoxicity is excitotoxicity mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[8] 3-HGA shares structural similarities with glutamate, the primary excitatory neurotransmitter in the brain. It is proposed that 3-HGA can act as an agonist at the NMDA receptor, leading to excessive calcium influx into neurons.[8] This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[11]

Figure 2: Signaling pathway of 3-HGA induced NMDA receptor-mediated excitotoxicity.

Other Proposed Mechanisms

While excitotoxicity is a major focus, other mechanisms may also contribute to 3-HGA's neurotoxicity, including:

-

Impaired Energy Metabolism: 3-HGA may interfere with mitochondrial function and energy production.

-

Oxidative Stress: The overproduction of ROS can damage cellular components.

-

Disruption of the Blood-Brain Barrier: 3-HGA may contribute to the breakdown of the blood-brain barrier, further exacerbating neuroinflammation and damage.

Experimental Protocols for Investigating 3-HGA Pathophysiology

A variety of experimental models and techniques are employed to study the effects of elevated 3-HGA. Below are detailed methodologies for key experiments.

Quantification of this compound by GC-MS

Objective: To accurately measure the concentration of 3-HGA in biological samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of urine, plasma, or CSF, add a known amount of a stable isotope-labeled internal standard (e.g., d5-3-HGA).

-

Perform a solid-phase or liquid-liquid extraction to isolate the organic acids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried extract.

-

Incubate at 70°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of 3-HGA-TMS and the internal standard.

-

-

Data Analysis:

Figure 3: Experimental workflow for the quantification of 3-HGA using GC-MS.

In Vitro Neurotoxicity Assay using Primary Neuronal Cultures

Objective: To assess the direct toxic effects of 3-HGA on neurons.

Methodology:

-

Primary Neuronal Culture Preparation:

-

Isolate primary cortical or striatal neurons from embryonic day 18 (E18) rat or mouse brains.[2]

-

Dissociate the tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

-

Plate the dissociated neurons onto poly-D-lysine coated culture plates in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

-

Treatment with 3-HGA:

-

After 7-10 days in vitro, treat the neuronal cultures with varying concentrations of 3-HGA (e.g., 0.1, 1, 5, 10 mM).

-

Include a vehicle control (culture medium alone).

-

For mechanistic studies, co-treat with NMDA receptor antagonists (e.g., MK-801) or antioxidants.

-

-

Assessment of Neuronal Viability:

-

After 24-48 hours of treatment, assess neuronal viability using methods such as:

-

MTT assay: Measures mitochondrial metabolic activity.

-

LDH assay: Measures lactate dehydrogenase release from damaged cells.

-

Live/Dead staining: Uses fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to visualize live and dead cells.

-

-

-

Data Analysis:

-

Quantify the results and express them as a percentage of the vehicle control.

-

Determine the dose-dependent neurotoxic effects of 3-HGA.

-

In Vivo Neurotoxicity Model using Stereotaxic Injection

Objective: To investigate the neurotoxic effects of 3-HGA in a living animal model.

Methodology:

-

Animal Preparation:

-

Anesthetize an adult rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Secure the rat in a stereotaxic frame.

-

-

Stereotaxic Surgery:

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Drill a small burr hole in the skull over the target brain region (e.g., the striatum) based on stereotaxic coordinates from a rat brain atlas.

-

-

Intrastriatal Injection:

-

Lower a microsyringe needle to the desired depth within the striatum.

-

Infuse a small volume (e.g., 1 µL) of a concentrated 3-HGA solution or vehicle control over several minutes.

-

Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.

-

-

Post-operative Care:

-

Suture the incision and provide post-operative analgesia and care.

-

-

Histological Analysis:

-

After a predetermined survival period (e.g., 7 days), perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Collect the brain, and process it for histological analysis (e.g., Nissl staining to assess neuronal loss or TUNEL staining for apoptosis).[14]

-

-

Behavioral Analysis:

-

Conduct behavioral tests before and after the surgery to assess motor function and other neurological deficits.

-

Conclusion and Future Directions

The pathophysiology of elevated this compound is a complex process with severe neurological consequences. The primary defect in GA1, a deficiency in GCDH, leads to the accumulation of 3-HGA through an alternative metabolic pathway. The resulting neurotoxicity is, to a large extent, mediated by excitotoxic mechanisms involving the overstimulation of NMDA receptors.

Future research should continue to explore the intricate details of 3-HGA-induced neurodegeneration. Investigating the interplay between excitotoxicity, mitochondrial dysfunction, and neuroinflammation will be crucial. The development of more sophisticated in vitro and in vivo models will facilitate the screening of potential therapeutic compounds aimed at either reducing the production of 3-HGA or protecting neurons from its toxic effects. Ultimately, a deeper understanding of the pathophysiology of elevated 3-HGA will pave the way for the development of more effective treatments for patients with Glutaric Aciduria Type 1.

References

- 1. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]

- 2. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 6. Quantitation of plasma and urine this compound, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitivity and specificity of free and total glutaric acid and this compound measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable-isotope dilution gas chromatography-mass spectrometric measurement of this compound, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 11. Advancing CNS and Pain Drug Discovery: A Precise Assay for NMDA Receptor Evaluation - Neuroservices-Alliance [neuroservices-alliance.com]

- 12. A simple method modification to increase separation of 2- and this compound by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat [jove.com]

3-Hydroxyglutaric Acid: A Pivotal Biomarker in the Diagnosis and Understanding of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a crucial biomarker for certain inborn errors of metabolism, most notably Glutaric Aciduria Type I (GA-I).[1][2] This technical guide provides a comprehensive overview of the role of 3-HGA in metabolic disorders, its pathophysiology, and the analytical methodologies for its detection and quantification. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with quantitative data on 3-HGA levels in various biological fluids. Furthermore, this guide illustrates key concepts through signaling pathway diagrams, experimental workflows, and logical relationships to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction: The Significance of this compound

This compound is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][2] In healthy individuals, 3-HGA is present at very low, often undetectable, levels. However, in certain metabolic disorders, its concentration can increase significantly, making it a valuable biomarker for diagnosis and disease monitoring. The primary metabolic disorder associated with elevated 3-HGA is Glutaric Aciduria Type I (GA-I), an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4][5] This enzyme deficiency disrupts the normal breakdown pathway, leading to the accumulation of glutaric acid and 3-HGA in tissues and body fluids.[6]

The accumulation of these metabolites, particularly 3-HGA, is believed to be neurotoxic and is associated with the characteristic neurological damage seen in GA-I, including dystonia and acute encephalopathic crises.[3][7] Therefore, the accurate and timely measurement of 3-HGA is critical for the early diagnosis and management of GA-I to prevent severe neurological sequelae.[3]

Pathophysiology: The Role of 3-HGA in Metabolic Disease

The pathophysiology of GA-I and the central role of 3-HGA are rooted in the disruption of the lysine and tryptophan degradation pathway. The deficiency of GCDH leads to a buildup of its substrate, glutaryl-CoA. This excess glutaryl-CoA is then alternatively metabolized to glutaric acid and this compound.

Metabolic Pathway of Lysine and Tryptophan Degradation

The following diagram illustrates the metabolic pathway, highlighting the point of enzymatic block in GA-I and the subsequent production of 3-HGA.

Neurotoxicity of this compound

The accumulation of 3-HGA in the brain is considered a key factor in the neuropathology of GA-I.[7] The proposed mechanisms of 3-HGA-induced neurotoxicity include:

-

Excitotoxicity: 3-HGA is structurally similar to the excitatory neurotransmitter glutamate and can act on N-methyl-D-aspartate (NMDA) receptors, leading to excessive neuronal excitation and cell death.

-

Oxidative Stress: 3-HGA has been shown to induce the production of reactive oxygen species (ROS) and decrease the antioxidant defenses in the brain, leading to oxidative damage to lipids, proteins, and DNA.[7]

-

Mitochondrial Dysfunction: 3-HGA can impair mitochondrial function, leading to a reduction in energy production and an increase in oxidative stress.

The following diagram illustrates the proposed mechanisms of 3-HGA neurotoxicity.

Quantitative Data Presentation

The accurate quantification of 3-HGA is paramount for the diagnosis of GA-I. The following tables summarize the reference ranges of 3-HGA in various biological fluids for healthy individuals and the typical concentrations observed in GA-I patients.

Table 1: this compound Concentrations in Urine

| Population | 3-HGA Concentration (mmol/mol creatinine) |

| Healthy Controls | 1.4 - 8.0[3] |

| GA-I Patients (Low Excretors) | > 8.0 (often below 100)[3] |

| GA-I Patients (High Excretors) | Well above 100[3] |

Table 2: this compound Concentrations in Plasma/Serum

| Population | 3-HGA Concentration (µmol/L) |

| Healthy Controls | 0.2 - 1.36[3] |

| GA-I Patients | Significantly elevated |

Table 3: this compound Concentrations in Cerebrospinal Fluid (CSF)

| Population | 3-HGA Concentration (µmol/L) |

| Healthy Controls | < 0.2[3] |

| GA-I Patients | Significantly elevated |

Table 4: Diagnostic Accuracy of this compound for GA-I

| Parameter | Value | Source |

| Diagnostic Sensitivity | 100% | [3] |

| Diagnostic Specificity | 100% | [3] |

Note: The diagnostic accuracy of 100% is achieved with quantitative determination using stable-isotope dilution assays, which allows for the accurate diagnosis of all patients, including low excretors.[3]

Experimental Protocols

The gold standard methods for the quantification of 3-HGA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, which is crucial for distinguishing pathological levels from the low baseline concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used method for the analysis of organic acids. The protocol typically involves sample extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.

4.1.1. Sample Preparation and Derivatization

-

Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., D3-3-hydroxyglutaric acid) to the sample (urine, plasma, or CSF).

-

Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue and heat to convert the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to separate the different compounds.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for 3-HGA and the internal standard for accurate quantification.

The following diagram illustrates the GC-MS experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high throughput and specificity and is increasingly used for the analysis of 3-HGA, particularly in newborn screening programs.

4.2.1. Sample Preparation

-

Internal Standard Addition: Add a deuterated internal standard (e.g., D3-3-hydroxyglutaric acid) to the sample.

-

Protein Precipitation: For plasma or serum samples, add a solvent like acetonitrile to precipitate proteins. Centrifuge and collect the supernatant. For urine, dilution may be sufficient.

-

Derivatization (Optional but often performed): While not always necessary, derivatization can improve chromatographic separation and ionization efficiency. A common method is butylation using butanolic HCl.[8]

4.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to aid ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for underivatized 3-HGA or positive ion mode for butylated derivatives.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-HGA and its internal standard are monitored.

The following diagram illustrates the LC-MS/MS experimental workflow.

Diagnostic Workflow for Glutaric Aciduria Type I

The diagnosis of GA-I often begins with newborn screening, where elevated levels of glutarylcarnitine (C5DC) in dried blood spots may indicate the disorder. Confirmatory testing then involves the quantitative analysis of glutaric acid and 3-HGA in urine and/or plasma.

The following diagram outlines the diagnostic workflow for GA-I.

Conclusion and Future Directions

This compound is an indispensable biomarker for the diagnosis and management of Glutaric Aciduria Type I. Its accurate quantification is essential for early intervention to prevent devastating neurological consequences. The methodologies of GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for reliable measurement.

Future research should continue to focus on:

-

Improving High-Throughput Screening: Developing even faster and more cost-effective methods for 3-HGA analysis to enhance newborn screening programs globally.

-

Understanding Neurotoxicity: Further elucidating the precise molecular mechanisms of 3-HGA-induced neurotoxicity to identify novel therapeutic targets.

-

Therapeutic Monitoring: Investigating the utility of 3-HGA as a biomarker for monitoring the effectiveness of current and emerging therapies for GA-I.

By advancing our understanding of 3-HGA and refining the tools for its analysis, the scientific and medical communities can continue to improve the outcomes for individuals with GA-I and other related metabolic disorders.

References

- 1. familiasga.com [familiasga.com]

- 2. Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitivity and specificity of free and total glutaric acid and this compound measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. familiasga.com [familiasga.com]

- 5. Stable-isotope dilution gas chromatography-mass spectrometric measurement of this compound, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. register.awmf.org [register.awmf.org]

- 8. Quantitation of plasma and urine this compound, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-Hydroxyglutaric Acid: A Keystone in Metabolic Research and Glutaric Aciduria Type I

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of inborn errors of metabolism, the discovery and characterization of specific biomarkers have been pivotal in understanding disease pathophysiology, enabling accurate diagnosis, and paving the way for therapeutic interventions. 3-Hydroxyglutaric acid (3-HGA), a dicarboxylic acid, stands out as a critical metabolite whose story is intrinsically linked with the diagnosis and study of Glutaric Aciduria Type I (GA1), a rare and debilitating neurometabolic disorder. This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to this compound, offering valuable insights for professionals engaged in metabolic research and drug development.

The Discovery and Historical Significance of this compound

The journey to understanding the significance of this compound began with the clinical recognition of a devastating neurological disorder in children, characterized by macrocephaly, dystonia, and acute encephalopathic crises. The first description of Glutaric Aciduria in 1975 by Goodman and colleagues laid the groundwork for identifying the underlying biochemical abnormalities. While glutaric acid was the initially prominent metabolite, subsequent research revealed the consistent and diagnostically superior value of this compound.

The identification of this compound as a key urinary metabolite in patients with what would become known as Glutaric Aciduria Type I was a significant breakthrough. It was observed that while urinary glutaric acid levels could fluctuate and sometimes even fall within the normal range in certain individuals ("low excretors"), the excretion of this compound remained consistently elevated, making it a more reliable diagnostic marker. This discovery was crucial for the early and accurate diagnosis of GA1, which is critical for implementing dietary management and preventing severe neurological damage.

The neurotoxic properties of this compound were later investigated, with studies in the late 1990s demonstrating its potential to cause excitotoxicity and impair energy metabolism in the brain, contributing to the characteristic striatal injury seen in GA1 patients. This understanding of its pathophysiological role solidified its importance beyond just a diagnostic marker.

The Metabolic Pathway: Lysine and Tryptophan Degradation

This compound is an abnormal metabolite that accumulates due to a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolism of the essential amino acids lysine and tryptophan, as well as the modified amino acid hydroxylysine.

The degradation pathways of lysine and tryptophan converge at the formation of glutaryl-CoA. Under normal physiological conditions, GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. However, in individuals with GA1, the deficient GCDH activity leads to an accumulation of glutaryl-CoA in the mitochondria.

This excess glutaryl-CoA is then alternatively metabolized through a side pathway. It is first dehydrogenated to glutaconyl-CoA, a reaction that can be catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). Subsequently, glutaconyl-CoA is hydrated by 3-methylglutaconyl-CoA hydratase to form 3-hydroxyglutaryl-CoA. Finally, the hydrolysis of the CoA ester from 3-hydroxyglutaryl-CoA yields this compound, which then diffuses out of the mitochondria and accumulates in various body fluids.

Quantitative Data on this compound Levels

The concentration of this compound is significantly elevated in the physiological fluids of individuals with GA1 compared to healthy controls. This stark difference is the cornerstone of its diagnostic utility.

| Biological Fluid | Patient Group | Concentration Range | Units |

| Urine | GA1 Patients | Elevated, often >100-fold increase | mmol/mol creatinine |

| Healthy Controls | Typically < 5 | mmol/mol creatinine | |

| Plasma | GA1 Patients | Significantly elevated | µmol/L |

| Healthy Controls | Typically < 0.1 | µmol/L | |

| Cerebrospinal Fluid (CSF) | GA1 Patients | Markedly elevated | µmol/L |

| Healthy Controls | Typically < 0.1 | µmol/L |

Note: The exact concentration ranges can vary between laboratories and analytical methods. The data presented is a summary of typical findings.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound is crucial for the diagnosis and monitoring of GA1. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been the gold standard for the analysis of organic acids, including this compound. The method involves the derivatization of the analyte to increase its volatility for separation on a gas chromatograph and subsequent detection by a mass spectrometer.

Experimental Workflow:

Methodological & Application

Application Notes and Protocols for the Accurate Measurement of 3-Hydroxyglutaric Acid using Stable-Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: